3-(thiophen-2-yl)but-2-enoic acid
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Overview
Description
3-(thiophen-2-yl)but-2-enoic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Another method involves the use of thiophene-2-acetic acid and acetic anhydride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming butanoic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 3-(thiophen-2-yl)butanoic acid
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
3-(thiophen-2-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 3-(thiophen-3-yl)but-2-enoic acid
Uniqueness
3-(thiophen-2-yl)but-2-enoic acid is unique due to the specific positioning of the thiophene ring and the butenoic acid moiety. This configuration imparts distinct chemical and biological properties compared to other thiophene derivatives. For example, the presence of the double bond in the butenoic acid moiety can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
825-66-1 |
---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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